

A Technical Guide to the ^{31}P NMR Chemical Shift of Triisobutylphosphine in CDCl_3

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Compound of Interest

Compound Name: Triisobutylphosphine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ^{31}P Nuclear Magnetic Resonance (NMR) chemical shift of **triisobutylphosphine** in deuterated chloroform (CDCl_3). This document details the expected chemical shift, experimental protocols for its determination, and comparative data for its corresponding oxide, serving as a vital resource for researchers in organophosphorus chemistry, catalysis, and drug development.

Data Presentation

The ^{31}P NMR chemical shift is a critical parameter for the structural elucidation and purity assessment of organophosphorus compounds. The data presented below has been compiled from available spectroscopic information.

Compound	Solvent	^{31}P Chemical Shift (δ) in ppm
Triisobutylphosphine	CDCl_3	~ -45.3
Triisobutylphosphine oxide	CDCl_3	Not specified

Note: The chemical shift for **triisobutylphosphine** is based on a reported value where the solvent was not explicitly stated. However, the solvent effect of CDCl_3 on the ^{31}P NMR chemical shifts of trialkylphosphines is generally minimal, with expected variations of less than 2 ppm.^[1]

Data for **triisobutylphosphine** oxide in CDCl_3 is not readily available in the searched literature, but other trialkylphosphine oxides show signals in the range of +30 to +50 ppm in CDCl_3 .^{[2][3]}

Experimental Protocols

The determination of the ^{31}P NMR chemical shift of **triisobutylphosphine** requires careful sample preparation and instrument calibration. The following is a generalized experimental protocol based on standard laboratory practices.

Sample Preparation

- Analyte: High-purity **triisobutylphosphine**.
- Solvent: Deuterated chloroform (CDCl_3), 99.8 atom % D or higher, is recommended.
- Procedure:
 - In a clean, dry NMR tube, dissolve approximately 10-20 mg of **triisobutylphosphine** in 0.5-0.7 mL of CDCl_3 . The concentration can be adjusted as needed.
 - As trialkylphosphines can be sensitive to oxidation, it is advisable to prepare the sample under an inert atmosphere (e.g., nitrogen or argon) if the highest accuracy is required or if the sample is to be stored.
 - Cap the NMR tube securely.

NMR Spectrometer Setup and Data Acquisition

- Spectrometer: A high-resolution NMR spectrometer equipped with a phosphorus probe.
- Reference: An external standard of 85% phosphoric acid (H_3PO_4) is typically used and is set to 0 ppm.
- Acquisition Parameters (Typical):
 - Nucleus: ^{31}P

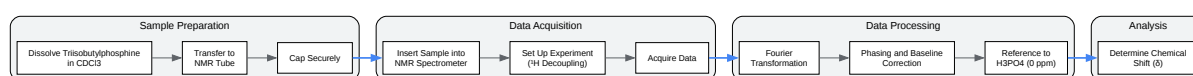
- Decoupling: Proton decoupling (^1H broadband decoupling) is generally employed to simplify the spectrum to a single peak.
- Pulse Program: A standard single-pulse experiment is usually sufficient.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds. A longer delay may be necessary for accurate quantification.
- Number of Scans: 16 to 128 scans, depending on the sample concentration and desired signal-to-noise ratio.

Data Processing

- Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.
- Phasing and Baseline Correction: Manually phase the spectrum to obtain a pure absorption signal and apply a baseline correction to ensure a flat baseline.
- Referencing: Reference the spectrum to the external 85% H_3PO_4 standard at 0 ppm.

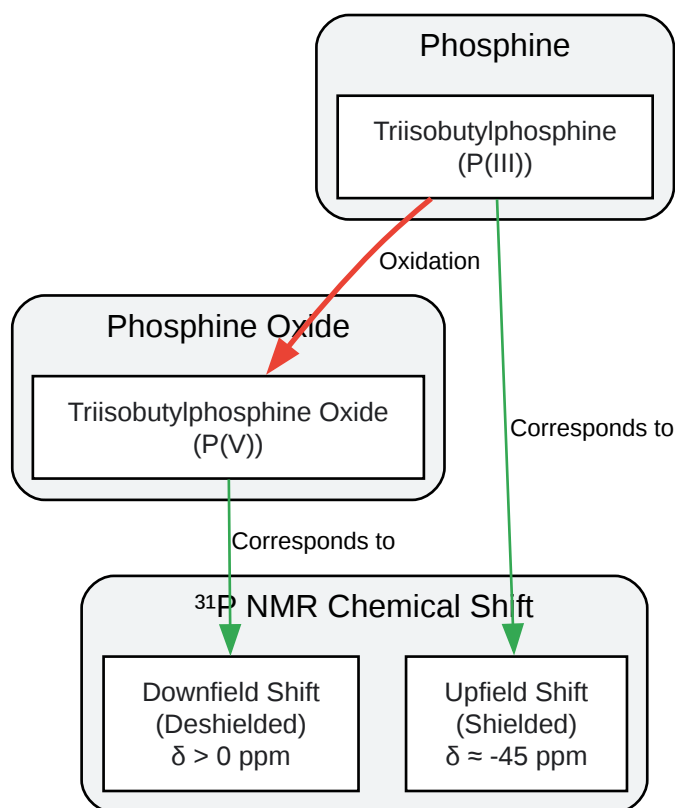
Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the ^{31}P NMR analysis of **triisobutylphosphine**.



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Caption: Experimental workflow for determining the ^{31}P NMR chemical shift.



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Caption: Relationship between oxidation state and ^{31}P NMR chemical shift.

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References

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